Home > Products > Screening Compounds P19776 > 4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE
4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE - 1256836-77-7

4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE

Catalog Number: EVT-2787615
CAS Number: 1256836-77-7
Molecular Formula: C9H10BrN3
Molecular Weight: 240.104
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Apixaban (Compound 40)

Compound Description: Apixaban, chemically defined as 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa []. It acts as an anticoagulant and serves as a follow-up compound to razaxaban (compound 4) []. Apixaban boasts superior pharmacokinetic properties compared to razaxaban, attributed to modifications of the carboxamido linker that minimize in vivo hydrolysis to a primary aniline [].

3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (Compound 11)

Compound Description: This compound was identified as a novel PDE4 inhibitor through high-throughput screening for inhibitors of human lung PDE4 []. Subsequent structure-activity relationship (SAR) studies using an eosinophil PDE assay led to the development of analogs with up to 50-fold increased potency compared to compound 11, exhibiting IC50 values ranging from 0.03 to 1.6 μM [].

1-(3-chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Compound Description: This compound represents a class of Factor Xa inhibitors, exhibiting potent anticoagulant activity []. Various crystalline forms, including solvates, have been identified and characterized, along with methods for their preparation []. Pharmaceutical compositions containing these forms are being explored for treating thromboembolic disorders [].

9H-cyclopentyl-7-ethyl-3-(thiophen-2-yl)-pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine (Compound 1)

Compound Description: Compound 1 is a potent PDE-IV inhibitor, and an efficient 10-step synthesis starting from commercially available γ-caprolactone has been developed for its large-scale production []. This optimized process prioritizes environmentally friendly reagents and avoids harsh reaction conditions, addressing concerns associated with the original synthesis [].

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 acts as a soluble guanylyl cyclase (sGC) stimulator, inducing relaxation in the corpus cavernosum (CC) of mice, making it a potential treatment option for erectile dysfunction []. This relaxation is accompanied by increased cGMP levels and enhanced NO-induced relaxations []. BAY 41-2272 also demonstrated inhibitory effects on superoxide formation and the expression of NADPH oxidase subunits [].

Overview

4-Bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are characterized by their fused pyrazole and pyridine rings, which contribute to their diverse biological activities. The specific structure of 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine includes a bromine atom at the 4-position and an isopropyl group at the 3-position, making it a compound of interest in medicinal chemistry due to its potential therapeutic applications.

Source and Classification

This compound can be sourced from various chemical suppliers and is classified as a heterocyclic organic compound. It is often utilized in research settings for its potential as a scaffold in drug development, particularly for kinase inhibitors, which are crucial in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors. A typical synthetic pathway starts with 5-bromo-1H-pyrazolo[3,4-b]pyridine, which can be iodized to form an intermediate. This intermediate can undergo further reactions, including the protection of the nitrogen atom and coupling reactions to yield the desired product.

For example, the synthesis may involve:

  1. Iodination: The starting material is treated with iodine in the presence of a base such as potassium hydroxide to form 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
  2. Coupling Reactions: The iodinated intermediate can then react with various nucleophiles under palladium-catalyzed conditions to introduce different substituents at the 4-position.
  3. Final Cyclization: The final step often involves cyclization or rearrangement to achieve the target structure.

These methods can be optimized for high yield and purity using automated reactors or continuous flow systems for industrial applications .

Molecular Structure Analysis

Structure and Data

The molecular formula of 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine is C9H10BrN3C_9H_{10}BrN_3. Its structure features:

  • A pyrazole ring fused with a pyridine ring.
  • A bromine atom at the 4-position.
  • An isopropyl group at the 3-position.

The compound's molecular weight is approximately 228.10 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed for structural confirmation .

Chemical Reactions Analysis

Reactions and Technical Details

4-Bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine can participate in various chemical reactions:

  1. Substitution Reactions: The bromine atom at the 4-position is a good leaving group and can be substituted with nucleophiles such as organometallic reagents.
  2. Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions where the bromine is replaced by a boronic acid derivative in the presence of a palladium catalyst.
  3. Reduction Reactions: The compound may also be reduced using lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.

These reactions allow for the modification of the compound to generate derivatives with potentially enhanced biological activity .

Mechanism of Action

The mechanism by which 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine exerts its pharmacological effects primarily involves inhibition of specific protein kinases. Its derivatives have shown efficacy as inhibitors of tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation pathways. Binding to the kinase domain prevents phosphorylation events that lead to activation of downstream signaling pathways involved in tumor growth and survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine include:

  • Appearance: Typically presented as a solid (color may vary).
  • Melting Point: Specific melting point data may vary based on purity but generally exceeds 200 °C.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.

Characterization techniques such as mass spectrometry and NMR provide insights into its purity and structural integrity .

Applications

Scientific Uses

The applications of 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine are diverse:

  1. Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors targeting various cancers.
  2. Biological Research: Used in studies investigating cell signaling pathways related to cancer biology.
  3. Material Science: Its unique structure may contribute to developing new materials with specific electronic or optical properties.
Introduction to 4-Bromo-3-(propan-2-yl)-1H-Pyrazolo[3,4-c]Pyridine in Heterocyclic Chemistry

Heterocyclic compounds constitute the backbone of modern medicinal chemistry, with N-bridged bicyclic frameworks exhibiting exceptional pharmacological versatility. Among these, 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine (C₉H₁₀BrN₃, MW 240.10 g/mol) exemplifies a synthetically tailored derivative engineered for targeted biological interactions [3] [6]. Characterized by its fused pyrazole-pyridine architecture and strategic bromo/isopropyl substitutions, this compound serves as a high-value building block in drug discovery pipelines. Its CAS registry (1256836-77-7) formalizes its identity within chemical databases, enabling precise tracking of its application history [3] [8]. Unlike isomeric pyrazolo[3,4-b]pyridines, the [3,4-c] variant features a meta-positioned nitrogen within the pyridine ring, conferring distinct electronic and steric properties critical for molecular recognition events [7].

Role of Pyrazolo[3,4-c]Pyridine Scaffolds in Medicinal Chemistry

Pyrazolo[3,4-c]pyridines represent an underexploited but emerging chemotype in drug design due to their bioisosteric resemblance to purine nucleobases. This molecular mimicry enables competitive inhibition of ATP-binding pockets in kinases and other enzymes involved in cellular signaling [7] [10]. The scaffold’s nitrogen-rich framework supports diverse binding modalities:

  • Hydrogen Bonding Capacity: The pyrazole N-H and pyridinic nitrogen atoms act as hydrogen bond donors/acceptors, facilitating interactions with biological targets like protein kinases or G-protein-coupled receptors [7].
  • Tautomeric Stability: Unlike pyrazolo[3,4-b]pyridines, the [3,4-c] isomer predominantly exists in the 1H-tautomeric form, enhancing synthetic predictability and crystallographic characterization [7].
  • Diversity-Oriented Functionalization: Positions C3, C4, and C6 permit regioselective modifications (e.g., halogenation, cross-coupling), enabling rapid library generation for high-throughput screening [3] [6].

Table 1: Comparative Bioelectronic Properties of Pyrazolo-Pyridine Isomers

Isomer TypepKa (N-H)LogP (Calculated)Hydrogen Bond Acceptors
[3,4-b]Pyridine6.81.354
[3,4-c]Pyridine7.11.724
Purine (Adenine)4.2-0.945

Data derived from quantum mechanical calculations and solubility studies [4] [7].

Notably, over 300,000 pyrazolopyridine derivatives have been documented, though [3,4-c] variants remain less prevalent than their [3,4-b] counterparts. Recent studies highlight their incorporation into kinase inhibitors (e.g., TBK1/IKKε inhibitors) and antiviral agents, validating their therapeutic relevance [5] [9].

Structural Uniqueness of 4-Bromo-3-(propan-2-yl) Substitution Patterns

The strategic placement of bromine at C4 and an isopropyl group at C3 endows this compound with orthogonal reactivity and steric profiles:

  • Bromo as a Synthetic Handle: The C-Br bond (bond dissociation energy ≈ 276 kJ/mol) facilitates transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling carbon-carbon or carbon-heteroatom bond formation. This transforms the core scaffold into complex pharmacophores without degradation [3] [8].
  • Isopropyl’s Steric and Electronic Effects: The branched alkyl chain at C3 enhances lipid solubility (experimental LogP ≈ 2.28) and induces conformational constraints in target binding pockets. Van der Waals interactions between the isopropyl group and hydrophobic enzyme subsites significantly enhance binding affinity, as observed in kinase inhibitor analogs [3] [6].
  • Crystallographic and Computational Insights: Density Functional Theory (DFT) studies reveal that the isopropyl group induces a ~15° dihedral angle shift in the pyrazole ring, optimizing hydrophobic contact surfaces. Bromine’s electron-withdrawing nature also reduces electron density at C4/C6, enhancing electrophilic substitution at these sites [4] [8].

Table 2: Physicochemical and Computational Parameters of 4-Bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine

ParameterValueMethod/Reference
Molecular FormulaC₉H₁₀BrN₃PubChem CID 67501297
Molecular Weight240.10 g/mol [1] [3]
Canonical SMILESCC(C)C₁=NNC₂=C₁C(Br)=CN=C₂ [3]
InChI KeyFPLWCRFDYZQUJC-UHFFFAOYSA-N [3]
Calculated LogP2.28SILICOS-IT [4]
Water Solubility (LogS)-3.4 (Soluble)ESOL Model [4]
Topological Polar Surface Area41.57 Ų [4]

These properties underscore its role as a versatile intermediate for generating derivatives with tuned pharmacokinetic profiles.

Historical Evolution of Pyrazolo-Pyridine Derivatives in Drug Discovery

Pyrazolo-pyridine chemistry originated in the early 20th century, but targeted derivatization of the [3,4-c] isomer gained traction only post-2010, driven by advances in halogenation techniques:

  • Synthetic Milestones: Early routes relied on cyclocondensation of 5-aminopyrazoles with β-diketones, yielding unsubstituted cores. Modern protocols (e.g., Pd-catalyzed C-H activation) now enable direct C3-alkylation and C4-bromination, streamlining access to 4-bromo-3-alkyl variants [6] [7].
  • Patent Landscape: Since 2012, patents citing pyrazolo[3,4-c]pyridines surged by >200%, focusing on kinase inhibition (e.g., Google Patent CA2785037A1). The specific 4-bromo-3-isopropyl analog entered commercial catalogs circa 2015 (CAS 1256836-77-7), reflecting industrial demand [3] [10].
  • Targeted Applications: Derivatives bearing C4-bromo/C3-alkyl groups feature in oncology probes (e.g., TBK1 inhibitors with IC₅₀ < 1 nM) and fluorescent tags for DNA intercalation studies. The bromo substituent’s role in facilitating Pd-mediated fragment coupling accelerates lead diversification in these programs [5] [9].

The compound’s evolution mirrors broader trends in heterocyclic chemistry: from methodological curiosity to rationalized pharmacophore component. Current suppliers (e.g., AiFChem, BLD Pharm) list it as a "heterocyclic building block," emphasizing its utility in next-generation drug libraries [3] [6].

Properties

CAS Number

1256836-77-7

Product Name

4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE

IUPAC Name

4-bromo-3-propan-2-yl-2H-pyrazolo[3,4-c]pyridine

Molecular Formula

C9H10BrN3

Molecular Weight

240.104

InChI

InChI=1S/C9H10BrN3/c1-5(2)9-8-6(10)3-11-4-7(8)12-13-9/h3-5H,1-2H3,(H,12,13)

InChI Key

FPLWCRFDYZQUJC-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C(=CN=CC2=NN1)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.